seletinoid G

Description

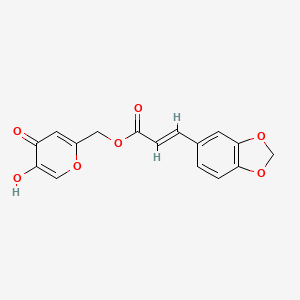

Structure

3D Structure

Properties

CAS No. |

637357-50-7 |

|---|---|

Molecular Formula |

C16H12O7 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

(5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |

InChI |

InChI=1S/C16H12O7/c17-12-6-11(20-8-13(12)18)7-21-16(19)4-2-10-1-3-14-15(5-10)23-9-22-14/h1-6,8,18H,7,9H2/b4-2+ |

InChI Key |

MQIRDWDCKACDRZ-DUXPYHPUSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC(=O)C(=CO3)O |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC(=O)C(=CO3)O |

Origin of Product |

United States |

Foundational & Exploratory

Seletinoid G: A Technical Whitepaper on its Synthesis and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletinoid G, a fourth-generation synthetic retinoid, has emerged as a promising agent in dermatology, particularly for its anti-aging and skin barrier-enhancing properties. This document provides a comprehensive overview of the chemical structure and synthesis of seletinoid G, alongside a detailed examination of its biological effects and associated signaling pathways. Quantitative data from key studies are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the synthesis workflow and the compound's mechanism of action at a cellular level.

Chemical Structure and Properties

Seletinoid G is chemically known as (5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate.[1][2][3] It is a novel pyranone derivative designed through computer-aided molecular modeling.[4][5]

Chemical Formula: C₁₆H₁₂O₇[1]

Molecular Weight: 316.26 g/mol [1]

IUPAC Name: (5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate[1]

CAS Number: 637357-50-7[1]

The structure of seletinoid G incorporates a γ-pyranone ring from kojic acid, which is believed to mimic the carboxylic acid group of traditional retinoids, and a cinnamic acid derivative, which contributes to its biological activity.[4]

Synthesis of Seletinoid G

A detailed, step-by-step experimental protocol for the synthesis of seletinoid G is not extensively detailed in publicly available literature. However, the synthesis is consistently described as a sequential, two-step process.[2][4][6]

The synthesis commences with kojic acid, which is first reacted with thionyl chloride.[2][4][6] The resulting intermediate is then reacted with 3,4-(methylenedioxy) cinnamic acid to yield seletinoid G.[2][4][6]

Biological Activity and Quantitative Data

Seletinoid G has been shown to exert significant effects on skin cells, promoting wound healing and collagen realignment.[6] Its activity is primarily mediated through its selective agonism of the Retinoic Acid Receptor-gamma (RAR-γ), which is predominantly expressed in the epidermis.[7]

Effects on Cell Viability

Seletinoid G has been demonstrated to be non-cytotoxic at effective concentrations and can promote the proliferation of human keratinocytes (HaCaT cells) and normal human dermal fibroblasts (NHDF).[6]

| Cell Line | Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) |

| HaCaT | up to 25 | 24 | No significant effect |

| HaCaT | up to 25 | 48 | Increased |

| NHDF | up to 25 | 24 | No significant effect |

| NHDF | up to 25 | 48 | Similar to HaCaT |

Table 1: Effect of Seletinoid G on the viability of HaCaT and NHDF cells.[6]

Effects on Keratinocyte Migration and Gene Expression

Seletinoid G has been found to promote the migration of keratinocytes, a crucial process in wound healing.[6] This is accompanied by changes in the expression of genes related to cell migration and proliferation.[6]

| Gene | 6 µM Seletinoid G (Fold Change) | 12 µM Seletinoid G (Fold Change) | 25 µM Seletinoid G (Fold Change) |

| KGF | ~1.5 | ~2.0 | ~2.5 |

| miR-31 | ~1.5 | ~2.0 | ~2.5 |

| KRT1 | ~1.2 | ~1.5 | ~2.0 |

| KRT10 | ~1.5 | ~2.0 | ~2.5 |

| PCNA | Not significant | Not significant | Not significant |

| KI-67 | Not significant | Not significant | Not significant |

Table 2: Dose-dependent effect of Seletinoid G on gene expression in HaCaT cells after 24 hours.[6]

In Vivo Effects on Extracellular Matrix Proteins

Topical application of seletinoid G has been shown to modulate the expression of extracellular matrix proteins in human skin, suggesting its potential in repairing aged and photo-damaged skin.[8]

| Protein | Effect of Seletinoid G Treatment |

| Type I Procollagen | Increased |

| Tropoelastin | Increased |

| Fibrillin-1 | Increased |

| MMP-1 | Reduced |

| c-Jun | Reduced (UV-induced increase inhibited) |

Table 3: In vivo effects of Seletinoid G on extracellular matrix protein expression in human skin.[8]

Experimental Protocols

Cell Viability Assay

The viability of human keratinocytes (HaCaT) and normal human dermal fibroblasts (NHDF) treated with seletinoid G was assessed using a Cell Counting Kit-8 (CCK-8) assay.[6] Cells were seeded in 96-well plates and treated with various concentrations of seletinoid G for 24 and 48 hours.[6] Following treatment, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine the number of viable cells.[6]

In Vitro Cell Scratch Assay

To evaluate keratinocyte migration, a scratch assay was performed.[6] HaCaT cells were grown to confluence in multi-well plates, and a scratch was made in the cell monolayer with a pipette tip.[6] The cells were then treated with different concentrations of seletinoid G.[6] The closure of the scratch was monitored and imaged at various time points to assess the rate of cell migration.[6]

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

The effect of seletinoid G on gene expression in HaCaT cells was determined by qRT-PCR.[6] Cells were treated with seletinoid G for 24 hours, after which total RNA was extracted.[6] cDNA was synthesized from the RNA, and qRT-PCR was performed using specific primers for the target genes (KGF, miR-31, KRT1, KRT10, PCNA, and KI-67) and a reference gene (RPLP0).[6] The relative gene expression was calculated using the comparative Ct method.[6]

Signaling Pathway

Seletinoid G exerts its biological effects by acting as a selective agonist for the Retinoic Acid Receptor-gamma (RAR-γ).[7] Upon binding, the seletinoid G-RAR-γ complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[7] This leads to downstream effects such as the upregulation of keratinocyte growth factor (KGF) and keratins (KRT1, KRT10), and the downregulation of matrix metalloproteinase-1 (MMP-1).[6][8]

Conclusion

Seletinoid G is a well-characterized fourth-generation retinoid with a clear chemical structure and a known, albeit not publicly detailed, synthetic pathway. Its biological activity, particularly its ability to promote keratinocyte migration and modulate extracellular matrix proteins without significant skin irritation, makes it a compound of high interest for dermatological applications. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development of seletinoid G as a therapeutic agent for skin aging and wound healing.

References

- 1. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents [patents.google.com]

- 3. US7009069B2 - Intermediates for use in retinoid synthesis - Google Patents [patents.google.com]

- 4. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]

- 5. EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers - Google Patents [patents.google.com]

- 6. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of a novel synthetic retinoid, seletinoid G, on the expression of extracellular matrix proteins in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]

Seletinoid G: A Technical Whitepaper on its Discovery and Development for Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletinoid G, a novel synthetic retinoid, has emerged as a promising agent for various dermatological applications, particularly in the realm of anti-aging and skin barrier repair. Developed by Amorepacific in 2005, this fourth-generation retinoid demonstrates a favorable safety profile with reduced skin irritation compared to its predecessors like tretinoin.[1][2] Seletinoid G functions as a selective retinoic acid receptor-gamma (RAR-γ) agonist and dually modulates peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ), influencing key cellular processes in the skin.[1][3] Preclinical studies have robustly demonstrated its efficacy in promoting wound healing, stimulating the synthesis of extracellular matrix proteins, and mitigating the damaging effects of UV radiation. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical and clinical development of seletinoid G.

Discovery and Synthesis

Seletinoid G, with the chemical name 2-((3E)-4(2H,3H-benzo[3,4-d]1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one, was first developed in 2005.[1][2] Its synthesis involves a sequential reaction starting with kojic acid and thionyl chloride, followed by a reaction with 3,4-(methylenedioxy) cinnamic acid.[1] This innovative molecule was designed through computer-aided molecular modeling to achieve high selectivity for RAR-γ, the predominant retinoic acid receptor in the epidermis.[2][3]

Mechanism of Action

Seletinoid G exerts its effects on the skin through a multi-faceted mechanism of action, primarily centered around the activation of specific nuclear receptors.

Selective RAR-γ Agonism

The primary mechanism of action of seletinoid G is its function as a selective agonist of Retinoic Acid Receptor-gamma (RAR-γ). RARs are ligand-activated transcription factors that, upon binding to retinoids, form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. In the skin, RAR-γ is the most abundantly expressed RAR isoform, particularly within the epidermis.[3] By selectively targeting RAR-γ, seletinoid G is believed to mediate the beneficial effects of retinoids on keratinocyte proliferation and differentiation with a reduced potential for the irritation often associated with non-selective RAR agonists.

Dual Modulation of PPARα/γ

In addition to its RAR-γ activity, seletinoid G has been shown to dually modulate Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[1] PPARs are another class of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation. In the context of skin, PPARα and PPARγ activation is associated with improved barrier function, regulation of sebaceous gland activity, and anti-inflammatory effects. The dual modulation of these receptors by seletinoid G likely contributes to its observed benefits in skin health and its ability to inhibit UVB-induced inflammation.[1]

References

Seletinoid G: A Technical Guide to its Mechanism of Action in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletinoid G, a fourth-generation synthetic retinoid, has emerged as a promising agent in dermatology, particularly in the realm of anti-aging. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of Seletinoid G on skin cells. It consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of Seletinoid G's bioactivity and its potential therapeutic applications.

Introduction

Retinoids, derivatives of vitamin A, are well-established regulators of cellular proliferation and differentiation in the skin.[1] Seletinoid G is a novel synthetic retinoid designed to offer the therapeutic benefits of traditional retinoids with an improved safety profile, notably reduced skin irritation.[2] Its mechanism of action in skin cells is multifaceted, encompassing the regulation of extracellular matrix proteins, modulation of inflammatory responses, and promotion of wound healing processes. This guide will dissect these mechanisms at a molecular level.

Core Mechanism of Action

Seletinoid G exerts its effects on skin cells through a combination of direct and indirect cellular signaling events. The primary known mechanisms include:

-

Dual Modulation of Peroxisome Proliferator-Activated Receptors (PPARα/γ): Seletinoid G has been shown to dually modulate PPARα and PPARγ, which are nuclear receptors involved in the regulation of inflammation and lipid metabolism in the skin.[3] This dual modulation is believed to contribute to its anti-inflammatory properties, particularly in the context of UVB-induced inflammation in human epidermal keratinocytes.[3]

-

Regulation of Extracellular Matrix (ECM) Homeostasis: A key aspect of Seletinoid G's anti-aging effects lies in its ability to remodel the dermal extracellular matrix. It has been demonstrated to:

-

Increase the expression of key structural proteins: Topical treatment with Seletinoid G leads to an increase in the expression of type I procollagen, tropoelastin, and fibrillin-1 in aged skin.[2]

-

Inhibit collagen degradation: Seletinoid G reduces the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen breakdown.[2] Furthermore, it inhibits the ultraviolet (UV)-induced increase of MMP-1 and the transcription factor c-Jun, which is a key regulator of MMP expression.[2]

-

-

Promotion of Keratinocyte Proliferation and Migration: Seletinoid G enhances the wound healing process by stimulating the proliferation and migration of keratinocytes, the primary cells of the epidermis.[4] This action is associated with the upregulation of several factors that regulate keratinocyte activity.[4]

Signaling Pathways

The cellular effects of Seletinoid G are mediated by complex signaling cascades. While direct links to all pathways are still under investigation, current evidence and the known actions of retinoids suggest the involvement of the following:

PPARα/γ Signaling Pathway

Regulation of ECM Production and Degradation

Hypothesized Involvement of PI3K/Akt and MAPK Pathways in Keratinocyte Function

While direct evidence for Seletinoid G's interaction with the PI3K/Akt and MAPK pathways is emerging, the known role of retinoids in keratinocyte biology suggests their likely involvement.[2][5]

Quantitative Data

The following tables summarize the quantitative effects of Seletinoid G on skin cells as reported in the literature.

Table 1: Effect of Seletinoid G on Cell Viability in HaCaT Keratinocytes and Normal Human Dermal Fibroblasts (NHDF) [6]

| Cell Line | Concentration (µM) | Treatment Time (hours) | Effect on Cell Viability |

| HaCaT | Up to 25 | 24 | No significant effect |

| HaCaT | Up to 25 | 48 | Clear increase in cell number |

| NHDF | Up to 25 | 24 | No significant effect |

| NHDF | Up to 25 | 48 | Clear increase in cell number |

Table 2: Effect of Seletinoid G on Gene Expression in HaCaT Keratinocytes after 24 hours of Treatment [4]

| Gene | Seletinoid G Concentration (µM) | Fold Change in mRNA Levels (vs. Control) |

| KGF | 12 | ~1.5 |

| KGF | 25 | ~2.0** |

| miR-31 | 12 | ~1.5 |

| miR-31 | 25 | ~2.5 |

| KRT1 | 12 | ~1.5* |

| KRT1 | 25 | ~2.0** |

| KRT10 | 12 | ~2.0** |

| KRT10 | 25 | ~3.0 |

| PCNA | 12, 25 | No significant change |

| KI-67 | 12, 25 | No significant change |

| *p < 0.05, **p < 0.01, ***p < 0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Seletinoid G.

Cell Viability Assay (CCK-8)

Protocol:

-

Cell Seeding: Seed HaCaT or NHDF cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Seletinoid G (e.g., 0, 6, 12, 25 µM).

-

Incubation: Incubate the cells with Seletinoid G for the desired time periods (24 or 48 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Scratch Assay for Cell Migration

Protocol:

-

Cell Seeding: Seed HaCaT cells in a 6-well plate and allow them to grow to form a confluent monolayer.

-

Scratching: Create a linear "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of Seletinoid G. A control group with vehicle only should be included.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

Cell Treatment: Treat HaCaT cells with Seletinoid G at the desired concentrations for 24 hours.

-

RNA Isolation: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green-based detection method with specific primers for the target genes (KGF, miR-31, KRT1, KRT10, PCNA, KI-67) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Second Harmonic Generation (SHG) Imaging for Collagen Deposition

Protocol:

-

Human Skin Equivalents (HSEs): Utilize commercially available or in-house generated full-thickness HSEs.

-

UVB Irradiation (Optional): To model photoaging, HSEs can be irradiated with a controlled dose of UVB.

-

Treatment: Treat the HSEs with Seletinoid G by adding it to the culture medium.

-

Incubation: Incubate the HSEs for a specified period (e.g., 48 hours).

-

Sample Preparation: Fix the HSEs in formalin, embed in paraffin, and obtain tissue sections.

-

SHG Imaging: Use a multiphoton laser-scanning microscope to acquire SHG images of the dermal layer. Fibrillar collagen will generate a strong SHG signal.

-

Image Analysis: Analyze the images to quantify the intensity of the SHG signal, which correlates with collagen density, and to assess the organization and alignment of collagen fibrils.

Conclusion

Seletinoid G demonstrates a robust and multifaceted mechanism of action in skin cells, positioning it as a compelling candidate for dermatological applications, particularly in the context of skin aging. Its ability to dually modulate PPARα/γ, regulate ECM turnover by promoting collagen synthesis and inhibiting its degradation, and enhance keratinocyte function underscores its potential to improve skin health and appearance. The hypothesized involvement of the PI3K/Akt and MAPK signaling pathways warrants further investigation to fully elucidate the intricate molecular network through which Seletinoid G exerts its beneficial effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development in this area.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents [mdpi.com]

- 4. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Interactions of Seletinoid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletinoid G, a novel synthetic retinoid, has demonstrated significant promise in dermatological applications, particularly in the realms of anti-aging and skin barrier function improvement.[1][2] This technical guide provides an in-depth exploration of the primary biological targets of Seletinoid G, offering a comprehensive overview of its molecular interactions and downstream effects. While extensive research has illuminated the qualitative aspects of Seletinoid G's mechanism of action, quantitative binding and functional data remain largely unavailable in publicly accessible literature. This document summarizes the current understanding, provides representative experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Primary Biological Targets

The principal biological targets of Seletinoid G are members of the nuclear receptor superfamily, which are ligand-activated transcription factors that regulate gene expression.

1. Retinoic Acid Receptors (RARs): Seletinoid G is an agonist of Retinoic Acid Receptors (RARs).[1] It exhibits a notable selectivity for RAR-gamma (RARγ), a subtype predominantly expressed in the epidermis.[3][4] This receptor specificity is a key characteristic of Seletinoid G, potentially contributing to its favorable safety profile, with reduced skin irritation compared to non-selective retinoids like tretinoin.[5]

2. Peroxisome Proliferator-Activated Receptors (PPARs): In addition to its activity on RARs, Seletinoid G has been shown to dually modulate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1] This dual activity suggests a broader mechanism of action, potentially influencing lipid metabolism and inflammation within the skin.

Quantitative Data on Target Interactions

Table 1: Binding Affinity of Seletinoid G for Nuclear Receptors

| Target | Ligand | Assay Type | Kd (nM) | Ki (nM) | Reference |

| RARα | Seletinoid G | Not Available | Not Available | Not Available | |

| RARβ | Seletinoid G | Not Available | Not Available | Not Available | |

| RARγ | Seletinoid G | Not Available | Not Available | Not Available | |

| PPARα | Seletinoid G | Not Available | Not Available | Not Available | |

| PPARγ | Seletinoid G | Not Available | Not Available | Not Available |

Table 2: Functional Potency of Seletinoid G on Nuclear Receptors

| Target | Ligand | Assay Type | EC50 (nM) | IC50 (nM) | Reference |

| RARα | Seletinoid G | Not Available | Not Available | Not Available | |

| RARβ | Seletinoid G | Not Available | Not Available | Not Available | |

| RARγ | Seletinoid G | Not Available | Not Available | Not Available | |

| PPARα | Seletinoid G | Not Available | Not Available | Not Available | |

| PPARγ | Seletinoid G | Not Available | Not Available | Not Available |

Signaling Pathways

Upon binding to RARs and PPARs, Seletinoid G initiates a cascade of molecular events that modulate gene expression, leading to its observed physiological effects.

The binding of Seletinoid G to RARγ and PPARα/γ leads to the formation of heterodimers with the Retinoid X Receptor (RXR). These activated complexes then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) and Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in:

-

Keratinocyte Migration and Proliferation: Seletinoid G upregulates the expression of Keratinocyte Growth Factor (KGF), microRNA-31 (miR-31), Keratin 1 (KRT1), and Keratin 10 (KRT10), which are involved in promoting keratinocyte migration and wound healing.[1]

-

Extracellular Matrix (ECM) Homeostasis: It increases the expression of type I procollagen, tropoelastin, and fibrillin-1, while reducing the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[5] This leads to an overall increase in dermal collagen, improving skin structure and reducing wrinkles.

-

Inflammation: Through its interaction with PPARs, Seletinoid G is believed to inhibit UVB-induced inflammation in epidermal keratinocytes.[1]

While the MAPK/ERK pathway is often implicated in retinoid signaling, direct evidence for its activation by Seletinoid G is not yet firmly established in the available literature.

Experimental Protocols

Detailed experimental protocols specifically for Seletinoid G are not publicly available. However, the following sections describe representative methodologies for assessing the binding and functional activity of compounds targeting RARs and PPARs.

Representative Protocol: RAR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific RAR subtype.

References

- 1. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents • Mattek - Part of Sartorius [mattek.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The effects of a novel synthetic retinoid, seletinoid G, on the expression of extracellular matrix proteins in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Seletinoid G and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletinoid G, a fourth-generation synthetic retinoid, has emerged as a promising compound in dermatological applications, particularly for its anti-aging properties and improved skin barrier function.[1] Developed by Amorepacific, it is recognized for its selective agonist activity towards the Retinoic Acid Receptor gamma (RARγ), which is predominantly expressed in the epidermis.[2] This selectivity is a key attribute, as it is associated with a lower incidence of the skin irritation commonly observed with less selective retinoids like tretinoin.[3] This technical guide provides an in-depth overview of the binding affinity of Seletinoid G with Retinoic Acid Receptors (RARs), details common experimental protocols for determining such affinities, and illustrates the associated signaling pathways.

Retinoic Acid Receptor (RAR) Signaling

Retinoic acid receptors (RARs) are nuclear receptors that function as ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors play a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis.

Upon binding to a ligand, such as a retinoid, RARs form a heterodimer with Retinoid X Receptors (RXRs). This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist ligand, like Seletinoid G, induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.

Binding Affinity of Seletinoid G to RARs

Table 1: Binding Affinity (Kd) of Selected Retinoids for RAR Subtypes

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference |

| BMS641 | 225 | 2.5 | 223 | [4] |

| TTNPB | - | - | - | [4] |

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Transactivation Activity (EC50) of Selected Retinoids

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference |

| AM580 | - | - | - | [5] |

| CD2019 | - | - | - | [5] |

Note: EC50 represents the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols for Determining RAR Binding Affinity

Several experimental techniques can be employed to determine the binding affinity of a compound like Seletinoid G to RARs. A common and robust method is the competitive radioligand binding assay.

Representative Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Nuclear extracts from cells overexpressing the specific human RAR subtype (RARα, RARβ, or RARγ).

-

Radioligand: A tritiated RAR agonist with high affinity, such as [³H]-all-trans-retinoic acid.

-

Test Compound: Seletinoid G, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Workflow:

Procedure:

-

Assay Setup: In a multi-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value for the receptor), and a range of concentrations of the unlabeled test compound (Seletinoid G).

-

Initiation: Add the receptor preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials containing a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of the test compound. Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

Seletinoid G represents a significant advancement in retinoid therapy, offering the benefits of RAR activation with potentially reduced side effects due to its selectivity for RARγ. While precise quantitative binding data for Seletinoid G is not widely published, the established methodologies for determining receptor binding affinity provide a clear path for researchers to quantify its interaction with all RAR subtypes. Understanding the specific binding kinetics of Seletinoid G will be crucial for the continued development and optimization of this and other next-generation retinoids for various therapeutic applications.

References

- 1. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of a novel synthetic retinoid, seletinoid G, on the expression of extracellular matrix proteins in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Organoselenium Compounds and Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. As such, they have emerged as prominent therapeutic targets for metabolic and inflammatory diseases. Selenium, an essential trace element, is known for its antioxidant properties and its role in various physiological processes. Recent research has highlighted the potential of organoselenium compounds to modulate PPAR activity, suggesting a novel avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between organoselenium compounds and PPARs, with a focus on the underlying molecular mechanisms, experimental validation, and potential for drug development. While the specific compound "Selenoid G" remains unidentified in public scientific literature, this guide will focus on the broader class of organoselenium compounds for which evidence of PPAR modulation exists.

Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Three main isotypes have been identified: PPARα, PPARγ, and PPARβ/δ. Each isotype exhibits a distinct tissue distribution and physiological function.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin (B600854) sensitization and glucose homeostasis.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.

Upon activation by a ligand, PPARs heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Organoselenium Compounds as Modulators of PPAR Signaling

While direct, high-affinity binding of simple organoselenium compounds to PPARs has not been extensively documented with precise binding constants, emerging evidence suggests that they can significantly influence PPAR signaling pathways through various mechanisms.

Indirect Modulation of PPARγ Activity

Studies have shown that selenium supplementation can enhance the production of endogenous PPARγ ligands. For instance, selenium has been demonstrated to increase the synthesis of certain cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which are known natural PPARγ agonists[1]. This indirect mechanism suggests that the therapeutic effects of some selenium compounds may be mediated, at least in part, through the potentiation of endogenous PPARγ activation.

Effects on PPARγ Expression and Related Proteins

Research indicates that some selenoproteins, which are proteins containing selenocysteine, have an inverse relationship with PPARγ levels. For example, the degradation of selenoprotein S (SelS) and selenoprotein K (SelK) is required for adipocyte differentiation, a process driven by PPARγ. PPARγ itself can act as an E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of these selenoproteins[2]. This interplay highlights a complex regulatory network between selenium-containing proteins and PPARγ signaling.

Quantitative Data on Selenium Compounds and PPAR Modulation

The direct interaction of specific organoselenium compounds with PPARs, quantified by metrics such as EC50 (half-maximal effective concentration) or Ki (inhibition constant), is an area of active research. The table below summarizes the known effects of various selenium compounds on PPAR signaling, acknowledging the current gaps in quantitative binding data.

| Compound | PPAR Isotype(s) Targeted | Observed Effect | Quantitative Data (EC50/Ki) | Reference(s) |

| Selenium (general supplementation) | PPARγ | Indirect activation via increased endogenous ligands (e.g., 15d-PGJ2) | Not Applicable | [1] |

| Selenoprotein S (SelS) & Selenoprotein K (SelK) | PPARγ | Degraded by PPARγ during adipogenesis | Not Applicable | [2] |

| Selenomethionine | PPARγ | Implicated in the Nrf2/PPARγ-GPX4 pathway | Not Available | [3] |

| Methylseleninic Acid | General Gene Expression | Modulates various transcriptional programs | Not Available | [4] |

Experimental Protocols for Studying Organoselenium-PPAR Interactions

To rigorously assess the interaction between a novel organoselenium compound and PPARs, a multi-faceted experimental approach is required. The following are detailed methodologies for key assays.

PPAR Ligand Binding Assay (Fluorescence Polarization)

This assay determines if a compound directly binds to the PPAR ligand-binding domain (LBD).

Principle: A fluorescently labeled PPAR ligand (tracer) is displaced by a test compound that binds to the same site on the PPAR LBD, resulting in a decrease in fluorescence polarization.

Methodology:

-

Reagents: Purified PPARα or PPARγ LBD, fluorescein-labeled PPARα/γ dual activator (tracer), test compound, and assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the purified PPAR LBD and the fluorescent tracer. c. Add the test compound dilutions to the wells. d. Incubate the plate for a minimum of 10 minutes to reach binding equilibrium. e. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. This can be converted to a Ki value to represent the binding affinity[5].

PPAR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit PPAR-mediated gene transcription.

Principle: Cells are engineered to express a PPAR isotype and a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media. b. Co-transfect the cells with two plasmids: an expression vector for the human PPAR isotype of interest (α, γ, or β/δ) and a reporter plasmid containing a PPRE-driven luciferase gene.

-

Compound Treatment: a. Plate the transfected cells in a 96-well plate. b. Treat the cells with various concentrations of the test organoselenium compound or a reference agonist (e.g., Rosiglitazone for PPARγ). c. Incubate for 22-24 hours.

-

Luciferase Assay: a. Lyse the cells and add a luciferase substrate. b. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value[6].

Chromatin Immunoprecipitation (ChIP) Assay

This assay identifies the in vivo binding of PPARs to the promoter regions of their target genes in response to treatment with a test compound.

Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the protein of interest (PPAR) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then identified by qPCR.

Methodology:

-

Cell Treatment and Cross-linking: a. Treat cells (e.g., 3T3-L1 adipocytes) with the test compound or a vehicle control. b. Add formaldehyde (B43269) to the culture medium to cross-link proteins to DNA. c. Quench the reaction with glycine.

-

Chromatin Preparation: a. Lyse the cells and isolate the nuclei. b. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: a. Incubate the sheared chromatin with an anti-PPARγ antibody or a control IgG overnight. b. Use protein A/G beads to capture the antibody-protein-DNA complexes. c. Wash the beads to remove non-specific binding.

-

DNA Purification and Analysis: a. Reverse the cross-links and purify the DNA. b. Use quantitative PCR (qPCR) with primers for known PPREs of PPAR target genes (e.g., FABP4, LPL) to quantify the amount of immunoprecipitated DNA.

-

Data Analysis: Calculate the enrichment of target gene promoters in the PPAR immunoprecipitation compared to the IgG control[7].

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

PPAR Signaling Pathway

Experimental Workflow: PPAR Reporter Gene Assay

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

Conclusion and Future Directions

The modulation of PPARs by organoselenium compounds represents a promising area for the development of novel therapeutics for metabolic and inflammatory diseases. While the direct binding of simple selenium compounds to PPARs requires further quantitative characterization, the existing evidence for their influence on PPAR signaling pathways is compelling. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel organoselenium modulators of PPARs. Future research should focus on synthesizing and screening a wider range of organoselenium compounds to identify potent and selective PPAR agonists or antagonists, elucidating the precise molecular mechanisms of their action, and validating their therapeutic efficacy in preclinical and clinical studies. The development of such compounds could offer new strategies for the treatment of type 2 diabetes, dyslipidemia, and chronic inflammatory conditions.

References

- 1. Activation of PPARγ by endogenous prostaglandin J2 mediates the antileukemic effect of selenium in murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel biologically active seleno-organic compound--I. Glutathione peroxidase-like activity in vitro and antioxidant capacity of PZ 51 (Ebselen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2014190872A1 - Selenium-containing compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

- 4. WO1990003175A1 - Selenium compositions for treatment of disease - Google Patents [patents.google.com]

- 5. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Preclinical Profile of Seletinoid G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seletinoid G is a fourth-generation synthetic retinoid designed to offer the therapeutic benefits of retinoic acid in dermatology, particularly in the context of skin aging and wound healing, with a potentially improved safety profile.[1][2][3] As a selective retinoic acid receptor-gamma (RAR-γ) agonist, seletinoid G has been the subject of various preclinical investigations to elucidate its mechanism of action and therapeutic potential.[2] This document provides a comprehensive overview of the key in vitro and in vivo preclinical findings, detailed experimental methodologies, and the signaling pathways implicated in its activity.

Core Mechanism of Action

Seletinoid G exerts its biological effects primarily through the activation of retinoic acid receptors (RARs), with a notable selectivity for the RAR-γ subtype, which is predominantly expressed in the epidermis.[2] Upon binding, the seletinoid G-RAR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action underlies the diverse effects of seletinoid G on cellular proliferation, differentiation, and extracellular matrix homeostasis.[4]

In Vitro Studies

Cellular Effects on Keratinocytes and Fibroblasts

Preclinical in vitro studies have primarily focused on the effects of seletinoid G on human keratinocytes (HaCaT cells) and normal human dermal fibroblasts (NHDFs). These studies have demonstrated the compound's ability to promote cell proliferation and migration, key processes in wound healing and skin regeneration.[3][5][6] Notably, seletinoid G has been shown to increase the gene expression of factors that regulate keratinocyte migration, such as keratinocyte growth factor (KGF), microRNA-31 (miR-31), and keratins 1 and 10 (KRT1 and KRT10).[3]

Quantitative In Vitro Data Summary

| Cell Line | Assay | Concentration | Time Point | Observed Effect | Reference |

| HaCaT | Cell Viability (CCK-8) | Up to 25 µM | 24 hours | No effect on cell viability | [7] |

| HaCaT | Cell Viability (CCK-8) | Up to 25 µM | 48 hours | Increased cell number | [7] |

| NHDF | Cell Viability (CCK-8) | Up to 25 µM | 24 and 48 hours | No significant effect on cell viability | [7] |

| HaCaT | Gene Expression (qRT-PCR) | 12 µM and 25 µM | Not Specified | Increased mRNA levels of KGF, miR-31, KRT1, KRT10 | [3] |

| HaCaT | Gene Expression (qRT-PCR) | 12 µM and 25 µM | Not Specified | No significant effect on PCNA or KI-67 mRNA levels | [3] |

Experimental Protocols: In Vitro Assays

Cell Culture:

-

HaCaT Keratinocytes and Normal Human Dermal Fibroblasts (NHDFs): Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8):

-

Cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with varying concentrations of seletinoid G (up to 25 µM) for 24 or 48 hours.

-

Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified period.

-

The absorbance was measured at 450 nm using a microplate reader to determine the number of viable cells.

In Vitro Wound Healing (Scratch) Assay:

-

HaCaT cells were grown to confluence in multi-well plates.

-

A sterile pipette tip was used to create a "scratch" or cell-free zone in the monolayer.

-

The cells were then treated with seletinoid G.

-

The closure of the scratch was monitored and imaged at different time points to assess cell migration.

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA was extracted from seletinoid G-treated HaCaT cells.

-

cDNA was synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR was performed using specific primers for target genes (KGF, miR-31, KRT1, KRT10, PCNA, KI-67) and a housekeeping gene for normalization.

-

The relative gene expression was calculated using the comparative Ct method.

In Vivo Studies

Human Skin Models

In vivo studies in humans have demonstrated the efficacy of seletinoid G in improving signs of skin aging and its favorable safety profile compared to tretinoin.[1][8] Topical application of a 1% seletinoid G formulation was well-tolerated and did not induce the skin irritation often associated with retinoid therapy.[8] Furthermore, seletinoid G was shown to modulate the expression of key extracellular matrix proteins, suggesting a restorative effect on aged and photodamaged skin.[1][8] In human skin equivalents, seletinoid G accelerated wound closure and promoted the proper arrangement of collagen fibers.[3][5][9]

Quantitative In Vivo Data Summary

| Study Population | Treatment | Duration | Key Findings | Reference |

| 23 human subjects (aged and young) | 1% Seletinoid G topical application (occlusive) | 4 days | No skin irritation (erythema) | [8] |

| Aged human skin | 1% Seletinoid G | 4 days | Increased expression of type I procollagen, tropoelastin, and fibrillin-1 | [8] |

| Aged human skin | 1% Seletinoid G | 4 days | Reduced expression of MMP-1 | [8] |

| UV-irradiated young human skin | 1% Seletinoid G | 4 days | Inhibited UV-induced decrease in type I procollagen | [8] |

| UV-irradiated young human skin | 1% Seletinoid G | 4 days | Inhibited UV-induced increase in MMP-1 and c-Jun protein | [8] |

| Human skin equivalents | 12 µM and 25 µM Seletinoid G | 6 days | Accelerated epidermal wound closure | [6] |

| UVB-irradiated human skin equivalents | Not Specified | Not Specified | Recovered reduced dermal collagen deposition | [3][5] |

Experimental Protocols: In Vivo and Ex Vivo Analyses

Human Skin Irritation Test:

-

Formulations containing seletinoid G, tretinoin, or a vehicle were applied to the buttock skin of human volunteers under occlusion for 4 days.

-

Skin irritation was quantified by measuring the degree of erythema and cutaneous blood flow.

Immunohistochemical Staining:

-

Skin biopsy samples were obtained from treated areas.

-

The samples were fixed, embedded in paraffin, and sectioned.

-

The sections were incubated with primary antibodies against target proteins (e.g., type I procollagen, MMP-1).

-

A secondary antibody conjugated to a detectable enzyme or fluorophore was used for visualization.

-

The expression and localization of the proteins were observed under a microscope.

Western Blotting:

-

Protein lysates were extracted from skin biopsies.

-

The protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

-

The separated proteins were transferred to a membrane.

-

The membrane was incubated with primary antibodies against the proteins of interest.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and the protein bands were visualized using a chemiluminescence detection system.

Optical Coherence Tomography (OCT) Imaging:

-

Three-dimensional imaging of human skin equivalents was performed using OCT microscopy to assess epidermal wound closure.

Second Harmonic Generation (SHG) Imaging:

-

SHG imaging was used to visualize collagen deposition and organization in the dermis of human skin equivalents.

Signaling Pathways and Molecular Interactions

The molecular mechanism of seletinoid G involves the modulation of complex signaling cascades that regulate skin homeostasis. As a RAR-γ agonist, its primary action is the transcriptional regulation of target genes. The observed increase in extracellular matrix proteins and the inhibition of MMPs are likely direct or indirect consequences of this genomic activity. The inhibition of the c-Jun protein, a component of the AP-1 transcription factor, is significant as AP-1 is a key regulator of MMP expression in response to stimuli like UV radiation.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents • Mattek - Part of Sartorius [mattek.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The effects of a novel synthetic retinoid, seletinoid G, on the expression of extracellular matrix proteins in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

Seletinoid G: A Comprehensive Technical Review of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletinoid G, a fourth-generation synthetic retinoid, has emerged as a promising topical agent for addressing both intrinsic and photo-induced skin aging. Developed through computer-aided molecular modeling, it exhibits a selective affinity for the retinoic acid receptor-gamma (RAR-γ), the predominant RAR subtype in the epidermis. This selectivity is believed to contribute to its favorable safety profile, most notably its significantly lower incidence of skin irritation compared to earlier-generation retinoids like tretinoin (B1684217). This technical guide provides an in-depth review of the current understanding of Seletinoid G's pharmacology and toxicology, presenting available quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

Pharmacology

Mechanism of Action

Seletinoid G exerts its biological effects primarily through its selective agonism of the Retinoic Acid Receptor-gamma (RAR-γ). Like other retinoids, its mechanism involves entering the cell, binding to nuclear receptors, and modulating gene expression.

The proposed signaling pathway is as follows:

-

Cellular Uptake and Binding: Seletinoid G, being lipophilic, is expected to passively diffuse across the cell membrane of keratinocytes and fibroblasts. Inside the cell, it binds to RAR-γ.

-

Nuclear Translocation and Heterodimerization: The Seletinoid G/RAR-γ complex translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription Modulation: This heterodimeric complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the upregulation or downregulation of gene transcription.

Key pharmacological effects resulting from this mechanism include:

-

Stimulation of Extracellular Matrix (ECM) Protein Synthesis: Seletinoid G has been shown to increase the expression of type I procollagen, tropoelastin, and fibrillin-1, essential components for maintaining the structural integrity and elasticity of the dermis.

-

Inhibition of Matrix Metalloproteinases (MMPs): The compound reduces the expression of MMP-1 (interstitial collagenase), an enzyme responsible for the degradation of collagen. This inhibition helps to preserve the existing collagen framework.

-

Modulation of Cellular Proliferation and Differentiation: Seletinoid G promotes the proliferation and migration of keratinocytes, which is crucial for epidermal regeneration and wound healing.

-

Anti-inflammatory Effects: It has been observed to inhibit the UV-induced increase of the c-Jun protein, a component of the AP-1 transcription factor, which plays a role in the inflammatory cascade and MMP production.

Pharmacodynamics

The pharmacodynamic effects of Seletinoid G have been primarily evaluated in the context of skin biology. In vivo studies on human skin have demonstrated its ability to counteract the signs of aging.

| Parameter | Effect | Concentration | Study Population | Reference |

| Type I Procollagen Expression | Increased | 1% | Aged human buttock skin | |

| Tropoelastin Expression | Increased | 1% | Aged human buttock skin | |

| Fibrillin-1 Expression | Increased | 1% | Aged human buttock skin | |

| MMP-1 Expression | Reduced | 1% | Aged human buttock skin | |

| UV-induced MMP-1 Increase | Inhibited | Not specified | Young human skin | |

| UV-induced c-Jun Increase | Inhibited | Not specified | Young human skin |

Table 1: Summary of Pharmacodynamic Effects of Seletinoid G on Human Skin.

In vitro studies using human keratinocytes (HaCaT cells) and dermal fibroblasts (NHDF) have provided further insights into its dose-dependent effects on cell behavior.

| Cell Line | Concentration | Effect on Cell Viability (24h) | Effect on Cell Number (48h) | Reference |

| HaCaT | Up to 25 µM | No effect | Increased | |

| NHDF | Up to 25 µM | No effect | Increased |

Table 2: In Vitro Effects of Seletinoid G on Cell Viability and Proliferation.

| Assay | Concentration | Result | Reference |

| Wound Healing (HaCaT) | 12 µM | 84.7% wound closure at day 3 | |

| Wound Healing (HaCaT) | 25 µM | Tendency for accelerated healing (not statistically significant) |

Table 3: In Vitro Wound Healing Effects of Seletinoid G.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of Seletinoid G, are not extensively reported in the publicly available literature. As a topical agent, systemic absorption is expected to be low, which is a desirable characteristic for minimizing systemic side effects.

Toxicology

The toxicological profile of Seletinoid G is highlighted by its low potential for skin irritation, a significant advantage over previous generations of retinoids.

Local Tolerance

Clinical studies have consistently demonstrated that topical application of Seletinoid G is well-tolerated. In a study involving a 4-day occlusive application on human buttocks, a 1% Seletinoid G formulation induced no significant skin irritation, whereas a 0.1% tretinoin formulation caused severe erythema. Another study reported minimal to no irritation with Seletinoid G concentrations of 0.25%, 0.5%, and 0.1%.

| Compound | Concentration | Observation | Reference |

| Seletinoid G | 1% | No significant skin irritation | |

| Tretinoin | 0.1% | Severe erythema | |

| Seletinoid G | 0.1%, 0.25%, 0.5% | Minimal to no irritation |

Table 4: Comparative Skin Irritation Potential.

Systemic Toxicology

Comprehensive systemic toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not available in the reviewed literature. The focus of existing research has been on its topical effects and local safety.

Experimental Protocols

In Vivo Human Skin Study for ECM Protein Expression

Objective: To assess the effect of Seletinoid G on the expression of extracellular matrix proteins in human skin.

Methodology:

-

Subject Recruitment: A cohort of human volunteers is recruited.

-

Test Site and Application: A defined area on the buttock skin is selected. Formulations containing Seletinoid G (e.g., 1%), a positive control (e.g., 0.1% tretinoin), and a vehicle are applied under occlusion for a specified period (e.g., 4 days).

-

Skin Biopsy: After the application period, punch biopsies are taken from the treated areas.

-

Sample Processing: The biopsy samples are fixed, embedded in paraffin, and sectioned.

-

Immunohistochemical Staining: The sections are stained with specific antibodies against type I procollagen, tropoelastin, fibrillin-1, and MMP-1 to visualize the expression and localization of these proteins.

-

Western Blotting: Protein extracts from the skin biopsies are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to quantify the expression levels of the target proteins.

Cell Viability Assay

Objective: To determine the cytotoxic potential of Seletinoid G on human skin cells.

Methodology:

-

Cell Culture: Human keratinocytes (HaCaT) or dermal fibroblasts (NHDF) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Seletinoid G.

-

Incubation: The cells are incubated for a defined period (e.g., 24 or 48 hours).

-

Assay: A cell viability reagent (e.g., CCK-8 or MTT) is added to each well.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control.

In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of Seletinoid G on keratinocyte migration.

Methodology:

-

Cell Culture: HaCaT cells are grown to confluence in multi-well plates.

-

Scratch: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of Seletinoid G is added.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 12 or 24 hours).

-

Analysis: The rate of wound closure is quantified by measuring the change in the open area over time.

Conclusion

Seletinoid G represents a significant advancement in the field of topical retinoids for anti-aging applications. Its selective RAR-γ agonism provides a mechanism for effectively stimulating dermal matrix protein synthesis and inhibiting collagen degradation, with a markedly improved local safety profile compared to non-selective retinoids. While the available data strongly support its efficacy and tolerability for dermatological use, further research is warranted to fully elucidate its pharmacokinetic profile and to establish a comprehensive systemic toxicology database. The detailed experimental protocols and pathways outlined in this guide provide a framework for future investigations into this promising compound.

Seletinoid G: A Deep Dive into its Impact on Keratinocyte Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletinoid G, a fourth-generation synthetic retinoid, has demonstrated significant potential in promoting skin barrier function and wound healing. This technical guide provides an in-depth analysis of its effects on gene expression in human keratinocytes. Through a comprehensive review of existing literature, we present quantitative data on gene expression changes, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document aims to serve as a core resource for researchers and professionals in dermatology and drug development, facilitating a deeper understanding of Seletinoid G's mechanism of action and its therapeutic promise.

Introduction

The epidermis, our primary defense against environmental insults, is maintained through a dynamic process of keratinocyte proliferation and differentiation. Retinoids, a class of compounds derived from vitamin A, are well-established regulators of these cellular processes and are widely used in dermatology. Seletinoid G represents a novel pyranone derivative, synthesized to offer the therapeutic benefits of retinoids with potentially reduced skin irritation.[1] Emerging research indicates that Seletinoid G enhances the wound-healing process by influencing the gene expression of key factors involved in keratinocyte migration and proliferation.[2] This guide will dissect the current understanding of these molecular effects.

Quantitative Analysis of Gene Expression

Seletinoid G has been shown to significantly upregulate the expression of several genes crucial for keratinocyte function, particularly those involved in cell migration. The following table summarizes the quantitative real-time polymerase chain reaction (qRT-PCR) data from studies on human epidermal keratinocytes (HaCaT cells) treated with Seletinoid G for 24 hours.

| Gene | Function in Keratinocytes | Fold Change (vs. Control) | Statistical Significance (p-value) |

| KGF (Keratinocyte Growth Factor) | Stimulates keratinocyte migration and proliferation. | ~2.5 | < 0.05 |

| miR-31 (microRNA-31) | Promotes keratinocyte proliferation and migration. | ~2.0 | < 0.05 |

| KRT1 (Keratin 1) | Major structural protein in suprabasal keratinocytes, involved in skin integrity. | ~2.0 | < 0.05 |

| KRT10 (Keratin 10) | Forms heterodimers with KRT1 to maintain the cytoskeletal structure of suprabasal keratinocytes. | ~2.5 | < 0.05 |

| PCNA (Proliferating Cell Nuclear Antigen) | Marker for cell proliferation. | No significant change | Not significant |

| KI-67 | Marker for cell proliferation. | No significant change | Not significant |

Data synthesized from Lee et al. (2020).[2]

These findings suggest that Seletinoid G's primary influence on wound healing is through the promotion of keratinocyte migration rather than a direct increase in cell proliferation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the effects of Seletinoid G on keratinocytes.

Cell Culture and Seletinoid G Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seletinoid G Preparation: Seletinoid G is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 12.5 µM and 25 µM). The final DMSO concentration in the culture medium should be kept below 0.1%.

-

Treatment: HaCaT cells are seeded in appropriate culture vessels and allowed to adhere. The culture medium is then replaced with fresh medium containing Seletinoid G or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control HaCaT cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Real-time PCR is performed using a thermal cycler with a SYBR Green-based detection system. Specific primers for the target genes (KGF, miR-31, KRT1, KRT10, PCNA, KI-67) and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vitro Scratch Assay

-

Cell Seeding: HaCaT cells are seeded in a culture plate (e.g., 6-well plate) and grown to confluence.

-

Scratch Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch in the confluent cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh culture medium containing Seletinoid G or vehicle control is added.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using an inverted microscope with a camera.

-

Analysis: The width of the scratch is measured at multiple points for each image, and the rate of wound closure is calculated to assess cell migration.

Signaling Pathways and Molecular Mechanisms

While the precise signaling cascade of Seletinoid G is still under investigation, based on its classification as a fourth-generation retinoid and its observed effects on gene expression, a putative mechanism can be proposed.

Proposed Signaling Pathway of Seletinoid G in Keratinocytes

As a retinoid, Seletinoid G likely exerts its effects by binding to nuclear retinoic acid receptors (RARs), with a potential selectivity for RAR-γ, which is abundant in the epidermis.[3][4] This interaction would lead to the transcriptional regulation of target genes. The upregulation of Keratinocyte Growth Factor (KGF) and microRNA-31 (miR-31) appears to be a key downstream event.

-

KGF Signaling: The secreted KGF binds to its receptor, Fibroblast Growth Factor Receptor 2b (FGFR2b), on the surface of keratinocytes.[5] This binding activates downstream signaling cascades, including the RAS/MAPK pathway, which is known to promote cell migration and proliferation.[6]

-

miR-31 Signaling: The increased expression of miR-31 can also activate the RAS/MAPK pathway by targeting and inhibiting negative regulators of this pathway.[6][7] Additionally, miR-31 is known to interact with the NF-κB signaling pathway, which plays a role in inflammation and cell survival.[2][7]

-

Keratin Regulation: The upregulation of Keratin 1 (KRT1) and Keratin 10 (KRT10) is likely a consequence of the pro-migratory and differentiation-modulating signals initiated by KGF and miR-31. These keratins are essential for maintaining the structural integrity of the migrating keratinocyte sheets during wound re-epithelialization.[8][9][10]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for studying the effects of Seletinoid G on keratinocyte gene expression.

Conclusion

Seletinoid G demonstrates a clear and significant effect on the gene expression profile of human keratinocytes. Its ability to upregulate key migratory genes, such as KGF and miR-31, without a corresponding increase in proliferation markers, points towards a specific mechanism of action centered on promoting cell motility. This targeted approach is highly desirable for therapeutic applications in wound healing, as it may accelerate re-epithelialization with controlled cell growth. The proposed signaling pathway, involving RAR-mediated transcriptional activation and subsequent activation of the RAS/MAPK and NF-κB pathways, provides a solid framework for future research. Further investigation is warranted to fully elucidate the direct targets of Seletinoid G-activated RARs and to explore the broader downstream consequences of its gene regulatory effects. This in-depth understanding will be crucial for the continued development and clinical application of Seletinoid G as a novel agent for skin repair and regeneration.

References

- 1. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents [mdpi.com]

- 2. MicroRNA-31 Can Positively Regulate the Proliferation, Differentiation and Migration of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Keratinocyte growth factor - Wikipedia [en.wikipedia.org]

- 6. MiR-31 mediates inflammatory signaling to promote re-epithelialization during skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MicroRNA-31 Can Positively Regulate the Proliferation, Differentiation and Migration of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Keratin 1 maintains skin integrity and participates in an inflammatory network in skin through interleukin-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medlineplus.gov [medlineplus.gov]

An In-depth Technical Guide on the Core Molecular Signaling Pathways Activated by Selenium Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Selenoid G" did not yield specific results in scientific literature. This guide therefore focuses on the well-documented molecular signaling pathways activated by inorganic and organic selenium compounds, such as sodium selenite (B80905) and methylselenol, which are extensively studied for their anti-cancer properties.

This technical guide provides a comprehensive overview of the molecular mechanisms elicited by selenium compounds in cancer cells. It details the core signaling pathways involved in apoptosis, cell cycle arrest, and the modulation of key kinase cascades. The information is presented to aid researchers and professionals in drug development in understanding the multifaceted anti-neoplastic actions of selenium.

Core Signaling Pathways Activated by Selenium Compounds

Selenium compounds exert their anti-cancer effects by modulating a variety of intracellular signaling pathways. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation and survival. In many cancer types, this pathway is aberrantly activated. Selenium compounds have been shown to inhibit the MAPK/ERK pathway.

Specifically, methylselenol has been demonstrated to inhibit the activation of the ERK1/2 signaling pathway. This inhibition contributes to the suppression of cell growth and invasion. The downstream effects of ERK1/2 inhibition include the downregulation of c-Myc expression, a key transcription factor involved in cell proliferation.

In-Depth Technical Guide: The Structure-Activity Relationship of Seletinoid G Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seletinoid G, a fourth-generation synthetic retinoid, has emerged as a promising agent in dermatology due to its potent anti-aging effects coupled with a favorable safety profile, exhibiting significantly less skin irritation than earlier retinoids like tretinoin.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Seletinoid G and its analogs. Seletinoid G is a pyranone derivative synthesized from kojic acid and acts as a selective agonist for the retinoic acid receptor-gamma (RARγ).[2][3] This document will delve into the synthesis, mechanism of action, and the impact of structural modifications on the biological activity of this class of compounds. While detailed quantitative SAR data on a broad series of Seletinoid G analogs remains limited in publicly available literature, this guide consolidates the existing knowledge to provide a foundational understanding for researchers in the field.

Introduction to Seletinoid G